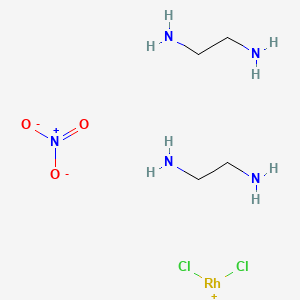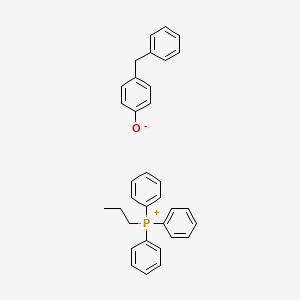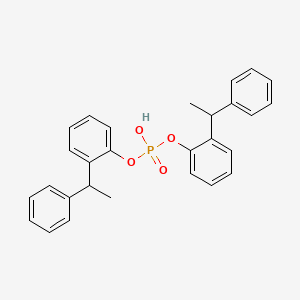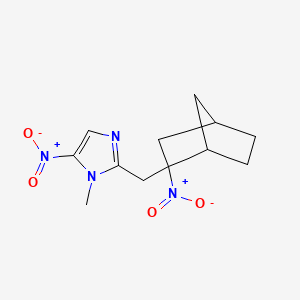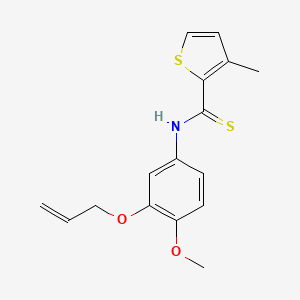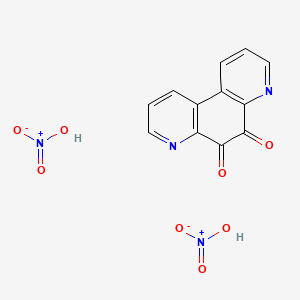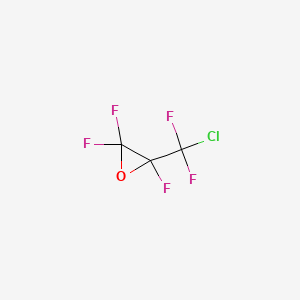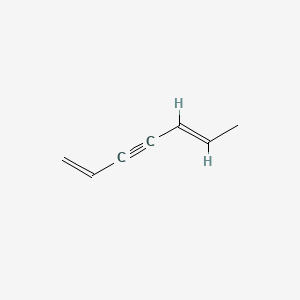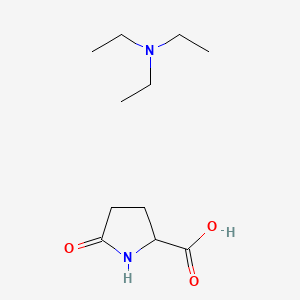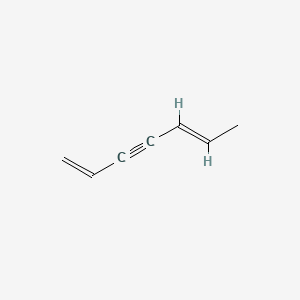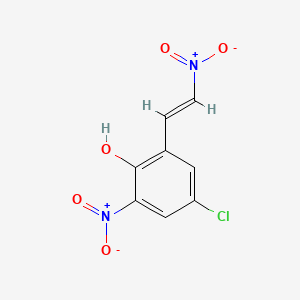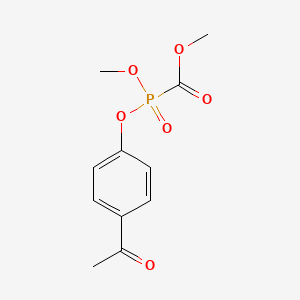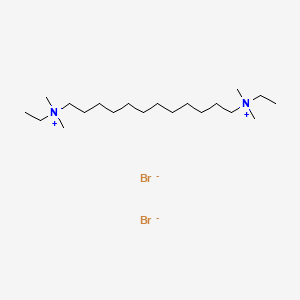
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide: is a quaternary ammonium compound with the molecular formula C20H44Br2N2. It is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide typically involves the reaction of dodecane-1,12-diol with ethyldimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles such as hydroxide ions or alkoxides.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Compounds with different anions replacing the bromide ions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of various surfactant-based systems.
Biology:
- Investigated for its antimicrobial properties.
- Used in studies related to cell membrane interactions.
Medicine:
- Explored for potential use in drug delivery systems due to its surfactant properties.
Industry:
- Utilized in the formulation of cleaning agents and disinfectants.
- Applied in the production of emulsifiers and dispersants.
Wirkmechanismus
The mechanism of action of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
- (Hexadecane-1,16-diylbis(ethyldimethylammonium)) dibromide
- (Octadecane-1,18-diylbis(ethyldimethylammonium)) dibromide
Comparison:
- (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide has a shorter alkyl chain compared to its hexadecane and octadecane counterparts, which affects its surfactant properties and solubility.
- The shorter chain length makes it more effective in certain applications where lower hydrophobicity is desired.
Eigenschaften
CAS-Nummer |
94231-26-2 |
|---|---|
Molekularformel |
C20H46Br2N2 |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
ethyl-[12-[ethyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C20H46N2.2BrH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZLEDIFJIFPEVLV-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


